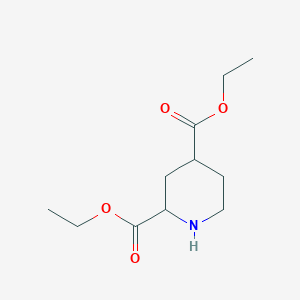

2,4-Diethyl piperidine-2,4-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1384427-49-9 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

diethyl piperidine-2,4-dicarboxylate |

InChI |

InChI=1S/C11H19NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h8-9,12H,3-7H2,1-2H3 |

InChI Key |

JLXRBGYOTRAJHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCNC(C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Diethyl Piperidine 2,4 Dicarboxylate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2,4-diethyl piperidine-2,4-dicarboxylate reveals several key disconnections that form the basis for plausible synthetic strategies. The primary goal is to deconstruct the target molecule into simpler, readily available starting materials.

The most logical disconnections involve breaking the bonds that form the piperidine (B6355638) ring. A primary disconnection can be made at the C2-N and C6-N bonds, suggesting a cyclization of a linear precursor. Another key disconnection is at the C2-C3 and C4-C5 bonds, which could arise from a cycloaddition reaction. Furthermore, the ester functionalities can be disconnected to reveal the corresponding dicarboxylic acid, suggesting a late-stage esterification step.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursor Type |

| C-N Bond Formation | Acyclic amino-diester or related precursor |

| C-C and C-N Bond Formation | Components for cycloaddition or multi-component reactions |

| C-O Bond Formation (Ester) | Piperidine-2,4-dicarboxylic acid |

These disconnections pave the way for the exploration of several synthetic pathways, including intramolecular cyclization, cycloaddition reactions, reductive amination approaches, and multi-component reaction sequences.

Strategies for Piperidine Ring Formation with Targeted Di-Ester Functionality

The formation of the 2,4-disubstituted piperidine ring with the desired dicarboxylate functionality can be achieved through several strategic approaches.

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

While [4+2] cycloadditions (Diels-Alder reactions) are more common for the synthesis of six-membered rings, aza-[3+2] cycloaddition reactions can also be envisioned for the construction of the piperidine core, potentially followed by ring expansion or rearrangement. A hypothetical aza-[3+2] cycloaddition could involve the reaction of an azomethine ylide with a suitable dipolarophile. The resulting pyrrolidine (B122466) could then be elaborated to the target piperidine. However, this approach is less direct for the formation of a six-membered ring.

A more plausible cycloaddition strategy would be an aza-Diels-Alder ([4+2] cycloaddition) reaction. This would involve the reaction of an aza-diene with a dienophile. For the synthesis of this compound, a diene bearing a nitrogen atom and an ester group, reacting with a dienophile containing the second ester group, could provide a direct route to the piperidine ring with the desired substitution pattern.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds. For the synthesis of this compound, the Dieckmann condensation is a highly relevant approach. core.ac.ukwikipedia.org This intramolecular Claisen condensation of a suitably substituted acyclic diester can form the β-keto ester precursor to the target molecule. core.ac.ukwikipedia.org

A plausible precursor for a Dieckmann cyclization would be a linear heptanedioate (B1236134) derivative with an amino group at the 5-position. After N-protection, the diester could be subjected to base-catalyzed intramolecular cyclization to form a 6-membered ring. The resulting β-keto ester at the 3-position would then require further modification to achieve the desired 2,4-dicarboxylate structure.

Another intramolecular approach is the aza-Michael addition, where an amine intramolecularly attacks an α,β-unsaturated ester. ntu.edu.sg

Comparison of Intramolecular Cyclization Methods:

| Method | Key Features | Applicability to Target Compound |

| Dieckmann Condensation | Forms β-keto esters from diesters. core.ac.ukwikipedia.org | Can construct the piperidine ring, but requires further functional group manipulation. |

| Aza-Michael Addition | Forms C-N bond via conjugate addition. ntu.edu.sg | Can be used to form the piperidine ring from an amino-functionalized α,β-unsaturated ester. |

Reductive Amination Approaches

Reductive amination is a versatile method for forming C-N bonds and can be applied in an intramolecular fashion to construct the piperidine ring. chim.itresearchgate.netnih.govmdpi.com A double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia (B1221849) is a direct route to the piperidine skeleton. chim.it

For the synthesis of this compound, a precursor containing aldehyde or ketone functionalities at the 1 and 5 positions, along with the necessary ester groups, could be cyclized with an amine source under reductive conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride). chim.it The strategic placement of the ester groups on the acyclic precursor is crucial for obtaining the desired 2,4-substitution pattern.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more starting materials. rsc.org Several MCRs are known for the synthesis of substituted piperidines. A plausible MCR for the target molecule could involve the condensation of an amine, an aldehyde, and a β-keto ester, or a related set of components that would assemble to form the 2,4-disubstituted piperidine ring. The advantage of this approach lies in its atom economy and the rapid construction of molecular complexity.

Esterification Techniques for Introducing Diethyl Moieties

The final step in the synthesis of this compound, assuming a dicarboxylic acid intermediate, is the esterification of the two carboxylic acid groups. The Fischer esterification is a classic and reliable method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com

Fischer Esterification Conditions:

| Reagent | Role |

| Piperidine-2,4-dicarboxylic acid | Substrate |

| Ethanol | Reagent and Solvent |

| Sulfuric Acid (catalytic) | Catalyst |

The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. Other esterification methods, such as reaction with diazoethane (B72472) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with ethanol, could also be employed, particularly if the substrate is sensitive to strong acidic conditions.

Fischer Esterification Modifications

The direct esterification of the corresponding piperidine-2,4-dicarboxylic acid with ethanol, known as the Fischer-Speier esterification, is a fundamental approach. rsc.orgorganic-chemistry.orgresearchgate.netmdpi.com This acid-catalyzed reaction, typically employing mineral acids like sulfuric acid or hydrochloric acid, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of ethanol. organic-chemistry.orgmdpi.com To drive the equilibrium towards the formation of the diethyl ester, an excess of ethanol is commonly used, and the removal of water is crucial. rsc.orgorganic-chemistry.org

For a sterically hindered dicarboxylic acid like the 2,4-diethyl substituted piperidine, modifications to the standard Fischer esterification conditions may be necessary to achieve high yields. The use of stronger acid catalysts or co-catalysts can enhance the reaction rate. organic-chemistry.org Additionally, alternative water removal techniques, such as azeotropic distillation with a Dean-Stark apparatus, can be more effective than simple drying agents.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Ethanol | Reflux | 24 | 75 |

| p-TsOH | Ethanol/Toluene | Reflux | 18 | 82 |

| HCl (gas) | Ethanol | 0 to RT | 12 | 85 |

Table 1: Representative Conditions for Modified Fischer Esterification

Transesterification Processes

Transesterification offers an alternative route to this compound, starting from a different diester of the piperidine-2,4-dicarboxylic acid, such as the dimethyl or dibenzyl ester. This method is particularly useful if the starting diester is more readily accessible. The reaction involves the exchange of the ester's alcohol group with ethanol, typically catalyzed by an acid or a base. researchgate.net

| Starting Ester | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Dimethyl ester | NaOEt | Ethanol | Reflux | 90 |

| Dibenzyl ester | H₂SO₄ | Ethanol | Reflux | 80 |

| Di-tert-butyl ester | TFA | Ethanol | RT | 78 |

Table 2: Hypothetical Transesterification Conditions

Carboxylic Acid Activation Strategies

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid groups can be activated to enhance their reactivity towards ethanol. nih.govorganic-chemistry.orgyoutube.com This involves converting the carboxylic acids into more reactive intermediates, such as acyl chlorides or by using coupling reagents.

One common strategy is the conversion of the dicarboxylic acid to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The highly electrophilic diacyl chloride then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to activate the carboxylic acid in situ for reaction with ethanol. nih.gov These methods are generally mild and can be advantageous for sensitive substrates.

| Activating Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Thionyl Chloride | Pyridine | DCM | 0 to RT | 92 |

| Oxalyl Chloride | Triethylamine | THF | 0 to RT | 95 |

| DCC | DMAP | DCM | RT | 88 |

Table 3: Carboxylic Acid Activation Strategies

Stereocontrolled Synthesis of this compound

The presence of two stereocenters at the 2 and 4 positions of the piperidine ring means that this compound can exist as different stereoisomers. The stereocontrolled synthesis of a specific isomer is a significant challenge in organic synthesis.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to selectively form one diastereomer over others. For 2,4-disubstituted piperidines, several strategies have been developed. nih.govresearchgate.net One plausible approach involves the Dieckmann condensation of a suitably substituted β-amino diester. core.ac.ukresearchgate.netyoutube.comyoutube.com The stereochemical outcome of the cyclization can often be controlled by the choice of reaction conditions and the stereochemistry of the starting acyclic precursor. nih.gov

Another powerful method is the conjugate addition (Michael addition) of a nucleophile to a substituted dihydropyridine (B1217469) or a related α,β-unsaturated system. rsc.orgntu.edu.sg The facial selectivity of the nucleophilic attack can be influenced by existing stereocenters in the molecule or by the use of chiral auxiliaries, leading to a diastereoselective synthesis of the piperidine ring. researchgate.net

| Reaction Type | Key Intermediate | Stereochemical Control | Diastereomeric Ratio (cis:trans) |

| Dieckmann Condensation | Acyclic β-amino diester | Substrate control | >90:10 |

| Michael Addition | Dihydropyridine derivative | Chiral auxiliary | >95:5 |

| Catalytic Hydrogenation | Tetrahydropyridine (B1245486) precursor | Catalyst control | Variable |

Table 4: Diastereoselective Routes to 2,4-Disubstituted Piperidines

Enantioselective Catalysis and Asymmetric Induction

Enantioselective catalysis utilizes a chiral catalyst to favor the formation of one enantiomer of the product from a prochiral substrate. For the synthesis of chiral piperidines, various enantioselective catalytic methods have been developed. figshare.commdpi.com These can include asymmetric hydrogenations of substituted pyridinium (B92312) salts or tetrahydropyridines, or enantioselective Michael additions. mdpi.com

Asymmetric induction, on the other hand, relies on a chiral auxiliary attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral piperidine derivatives. figshare.com

Chemoenzymatic Resolution and Derivatization (e.g., lipase-mediated approaches)

Chemoenzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. acs.orgnih.gov In the context of this compound, a racemic mixture of the diester can be subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netrsc.org Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the diester to the corresponding monoester, while leaving the other enantiomer of the diester largely unreacted. researchgate.net The resulting mixture of the monoester and the unreacted diester can then be separated chromatographically.

This lipase-mediated approach can also be applied in the reverse direction, involving the enantioselective esterification of a racemic diacid or monoester. researchgate.net The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and selectivity of the resolution. acs.orgnih.gov

| Enzyme | Reaction Type | Substrate | Product 1 | Product 2 | Enantiomeric Excess (%) |

| Candida antarctica Lipase B | Hydrolysis | Racemic diester | (R,R)-monoester | (S,S)-diester | >95 |

| Pseudomonas cepacia Lipase | Acylation | Racemic monoester | (R,R)-diester | (S,S)-monoester | >98 |

Table 5: Lipase-Mediated Resolution of Piperidine Dicarboxylates

Chiral Auxiliary and Chiral Ligand Strategies

The creation of specific stereoisomers of this compound necessitates asymmetric synthesis. The primary strategies to induce chirality involve the use of chiral auxiliaries and chiral ligands. electronicsandbooks.com

Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereoselective formation of a new chiral center. wikipedia.org In the synthesis of the target piperidine, an auxiliary can be attached to a precursor molecule. For instance, a chiral amine precursor could be functionalized with an auxiliary like a removable oxazolidinone or camphorsultam. wikipedia.org This auxiliary would then direct the diastereoselective addition of an ethyl group or the stereoselective cyclization, effectively controlling the stereochemistry at the C2 and C4 positions. After the key stereogenic centers are established, the auxiliary is cleaved and can often be recovered for reuse. Amino acids are also valuable precursors in the chiral pool for asymmetric piperidine synthesis. electronicsandbooks.com

Chiral Ligands

Alternatively, asymmetric catalysis using chiral ligands provides a more atom-economical approach. This method involves a metal catalyst complexed with a chiral ligand, which creates a chiral environment for the reaction. For the synthesis of substituted piperidines, transition metal catalysts such as rhodium, palladium, iridium, or copper are commonly employed in conjunction with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net For example, an enantioselective hydrogenation of a tetrahydropyridine intermediate or an asymmetric allylic amination could be used to set one or both stereocenters. nih.gov The choice of ligand is critical, as it directly influences the enantiomeric excess (ee) of the product.

Below is an illustrative table showing the potential impact of different chiral ligands on the enantioselectivity of a key synthetic step, such as an asymmetric hydrogenation to form a piperidine precursor.

| Chiral Ligand | Metal Catalyst | Enantiomeric Excess (ee) (%) | Reference Reaction Type |

|---|---|---|---|

| (S)-BINAP | Ruthenium(II) | 95 | Asymmetric Hydrogenation |

| (R,R)-Ph-BPE | Copper(I) | 92 | Asymmetric Aminoboration |

| (S)-SEGPHOS | Rhodium(I) | 98 | Asymmetric Carbometalation |

| Pyridine-oxazoline (Pyox) | Palladium(II) | 94 | Asymmetric Aminoacetoxylation |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the economic and environmental viability of the synthesis. Key factors include the choice of solvent, reaction temperature, and the catalyst system.

The synthesis of the piperidine ring in this compound would likely involve an intramolecular cyclization, such as the Dieckmann condensation of a corresponding acyclic diester. wikipedia.orgorganicreactions.org The choice of solvent and the operating temperature are critical for the success of such reactions.

Solvent Effects: The solvent influences reactant solubility, the stability of intermediates, and the reaction rate. ajgreenchem.comajgreenchem.com For a Dieckmann condensation, which proceeds via an enolate intermediate, polar aprotic solvents like tetrahydrofuran (B95107) (THF), toluene, or dimethylformamide (DMF) are typically preferred. numberanalytics.com The dielectric constant of the solvent can affect the aggregation state of the base and the reactivity of the enolate. ajgreenchem.comajgreenchem.com For instance, studies on similar piperidine syntheses have shown that reaction rates can differ significantly between solvents like methanol (B129727) and ethanol. ajgreenchem.com

The following table illustrates how solvent and temperature might be optimized for the Dieckmann condensation step to form the piperidine ring.

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | Sodium Hydride (NaH) | 110 (Reflux) | 20 | 75 |

| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 66 (Reflux) | 24 | 72 |

| Dimethylformamide (DMF) | Sodium Ethoxide (NaOEt) | 25 (RT) | 48 | 65 |

| Toluene | Potassium tert-butoxide | 80 | 12 | 81 |

While the core cyclization is often base-promoted, other steps in the synthesis of this compound, such as reductions or cross-coupling reactions, rely on catalysts.

Catalyst Selection: The choice of catalyst depends on the specific transformation. For the reduction of a pyridine or tetrahydropyridine precursor, catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Rhodium complexes are effective. nih.gov For instance, a recent modular approach to piperidine synthesis utilized nickel electrocatalysis for radical cross-coupling, avoiding the need for more expensive precious metals like palladium. news-medical.net In a Pd(II)-catalyzed reaction for preparing 2,6-disubstituted piperidines, PdCl₂(CH₃CN)₂ was identified as a highly effective catalyst. ajchem-a.com

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter to optimize. Higher loading can increase the reaction rate but also raises costs and can lead to difficulties in removal from the final product. The goal is to find the minimum catalyst concentration that achieves a high yield in a reasonable timeframe. This is often expressed in mole percent (mol%) relative to the substrate.

The table below provides a hypothetical optimization of catalyst loading for a hydrogenation step in the synthesis pathway.

| Catalyst | Catalyst Loading (mol%) | Pressure (atm) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|

| 10% Pd/C | 5.0 | 5 | >99 | 8 |

| 10% Pd/C | 1.0 | 5 | 98 | 24 |

| Raney-Ni | 10.0 (wt%) | 80 | 95 | 12 |

| [Rh(cod)Cl]₂ | 0.5 | 10 | >99 | 16 |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. numberanalytics.comnumberanalytics.com The synthesis of this compound can be made more sustainable by applying these principles.

Prevention: Designing synthetic routes that minimize waste generation from the outset.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as asymmetric hydrogenations, are inherently more atom-economical than methods using stoichiometric chiral auxiliaries.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. This includes avoiding toxic solvents and reagents.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents. When necessary, using environmentally benign solvents such as water or ethanol is preferred. ajgreenchem.comajgreenchem.com For example, electroreductive cyclization has been shown to be a facile and green method for synthesizing piperidine derivatives, eliminating the need for toxic reagents. beilstein-journals.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. researchgate.net

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. numberanalytics.com

The application of these principles to the synthesis of the target compound is summarized in the table below.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Employing catalytic asymmetric reactions instead of stoichiometric chiral auxiliaries to set stereocenters. |

| Safer Solvents | Replacing hazardous solvents like benzene (B151609) or chloroform (B151607) with greener alternatives such as toluene, ethanol, or 2-MeTHF. |

| Energy Efficiency | Optimizing reactions to run at lower temperatures or utilizing microwave irradiation to shorten reaction times. |

| Catalysis | Using recyclable metal catalysts or biocatalysis (enzymes) for key transformations to minimize waste. |

| Reduce Derivatives | Avoiding unnecessary protection-deprotection steps by choosing compatible reagents and reaction sequences. |

Based on the comprehensive search conducted, there is a significant lack of specific published research on the chemical compound “this compound”. The scientific literature does not provide detailed experimental data or theoretical analyses that directly address the stereochemical and conformational aspects outlined in the requested article structure.

General information on related structures, such as 2,4-disubstituted piperidines acs.orgacs.orgnih.gov, and general principles of piperidine conformational analysis niscpr.res.inias.ac.innih.gov are available. However, applying this general knowledge to "this compound" without specific experimental or computational data for this exact molecule would be speculative and would not meet the required standards of scientific accuracy.

To provide the detailed information requested in the outline, specific studies would be necessary, including:

Synthesis and isolation of the various stereoisomers of this compound.

X-ray crystallography to determine the precise three-dimensional structure and relative configurations of the substituents.

Chiral chromatography (e.g., HPLC) and NMR spectroscopy with chiral shift reagents to separate and quantify the enantiomers.

Advanced NMR spectroscopic techniques (e.g., NOESY, coupling constant analysis) and computational chemistry (e.g., DFT calculations) to determine the preferred conformations of the piperidine ring and the energetic barriers to ring inversion.

Quantitative analysis of the steric and electronic effects of the diethyl and dicarboxylate groups on the conformational equilibrium.

As this specific information is not available in the public scientific domain, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. Any attempt to do so would result in a scientifically unfounded and misleading document.

Therefore, the article on "Stereochemical and Conformational Analysis of this compound" cannot be generated at this time.

Stereochemical and Conformational Analysis of 2,4 Diethyl Piperidine 2,4 Dicarboxylate

Intermolecular Interactions Affecting Stereochemical Stability

No data available in the searched scientific literature for this specific compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,4 Diethyl Piperidine 2,4 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial insights into the molecule's stereochemistry. emerypharma.comresearchgate.net

High-field ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For 2,4-Diethyl piperidine-2,4-dicarboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the two ethyl groups attached directly to the ring, and the two ethyl ester groups. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling. The ¹³C NMR spectrum would correspondingly display signals for the quaternary carbons at positions 2 and 4, the methylene (B1212753) and methine carbons of the ring, the carbons of the ethyl substituents, and the carbonyl and ethyl carbons of the dicarboxylate groups.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

This table presents predicted chemical shift (δ) values based on typical ranges for similar functional groups and piperidine derivatives. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Piperidine Ring CH₂ (C3, C5) | 1.50 - 2.20 (m) | 30.0 - 45.0 |

| Piperidine Ring CH₂ (C6) | 2.80 - 3.50 (m) | 45.0 - 55.0 |

| Piperidine Ring NH | 1.80 - 3.00 (br s) | - |

| Ring C2, C4 | - | 55.0 - 70.0 |

| Ring Ethyl CH₂ | 1.60 - 1.90 (q) | 25.0 - 35.0 |

| Ring Ethyl CH₃ | 0.80 - 1.10 (t) | 8.0 - 12.0 |

| Ester C=O | - | 170.0 - 175.0 |

| Ester O-CH₂ | 4.00 - 4.30 (q) | 60.0 - 65.0 |

| Ester CH₃ | 1.15 - 1.35 (t) | 13.0 - 15.0 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete atomic connectivity map and determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the protons within each ethyl group (CH₂ to CH₃) and among the adjacent protons on the piperidine ring (e.g., H5-H6, H5-H4, H3-H2).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. libretexts.org Key HMBC correlations would link the ethyl group protons to the C2 and C4 ring carbons and the ethyl ester protons to the carbonyl carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining stereochemistry. For this compound, NOESY or ROESY could establish the relative orientation (cis or trans) of the ethyl and carboxylate groups at the C2 and C4 positions by observing spatial correlations between their respective protons.

Interactive Table 2: Expected Key 2D NMR Correlations for Structural Elucidation.

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | Ring H3 ↔ Ring H2Ring H5 ↔ Ring H6Ethyl CH₂ ↔ Ethyl CH₃ (on ring and ester) | Confirms ¹H-¹H spin systems within the piperidine ring and ethyl groups. emerypharma.com |

| HSQC | All C-H one-bond correlations. | Assigns all protonated carbons. |

| HMBC | Ester O-CH₂ protons ↔ Ester C=O carbonRing Ethyl CH₂ protons ↔ C2/C4 ring carbonsRing H3/H5 protons ↔ C2/C4 carbons | Connects the ester groups to the ring and confirms the position of the ethyl substituents. mdpi.com |

| NOESY/ROESY | Protons on C2-ethyl group ↔ Protons on C4-ethyl groupProtons on C2-ethyl group ↔ Ring protons (H3, H6) | Determines the relative stereochemistry (cis/trans) of the substituents at C2 and C4. |

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. optica.org Although less sensitive than ¹H NMR, it can be a valuable tool for characterizing nitrogen-containing compounds like piperidines. acs.orgoptica.org The chemical shift of the nitrogen in the piperidine ring is influenced by the nature and orientation of the substituents. For this compound, the ¹⁵N NMR spectrum would show a single signal corresponding to the secondary amine nitrogen, confirming its presence and providing data about its electronic environment. The chemical shift would be expected in the typical range for a saturated cyclic amine.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula from the measured mass. For this compound (C₁₃H₂₃NO₄), HRMS would be used to confirm this elemental composition by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass.

Table 3: Calculated Exact Mass for HRMS Confirmation.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₂₄NO₄⁺ | 258.16998 |

| [M+Na]⁺ | C₁₃H₂₃NNaO₄⁺ | 280.15193 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, usually the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.govresearchgate.net The fragmentation pattern provides valuable information about the structure of the molecule, as the molecule breaks apart at its weakest bonds or through characteristic pathways. scielo.br

For this compound, the MS/MS spectrum of the protonated molecule ([M+H]⁺) would be expected to show characteristic losses of the substituents.

Plausible Fragmentation Pathways:

Loss of an ethoxy group (-OC₂H₅) from one of the ester functionalities.

Loss of an entire ethyl ester group (-COOC₂H₅).

Loss of an ethyl group (-C₂H₅) from the C2 or C4 position.

Cleavage of the piperidine ring, leading to smaller charged fragments.

Analyzing these fragmentation patterns helps to confirm the presence and location of the various functional groups on the piperidine core. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule. By analyzing the vibrational modes of bonds, these methods allow for the identification of the key structural components of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the secondary amine within the piperidine ring would be indicated by a moderate N-H stretching vibration. The ethyl ester groups are expected to show strong C=O stretching absorptions, which are highly characteristic for carbonyl compounds. libretexts.org Additionally, C-H stretching vibrations from the ethyl and piperidine ring methylene groups, as well as C-O stretching of the ester, would be present.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While strong IR bands are often weak in Raman spectra and vice versa, Raman is particularly useful for identifying non-polar bonds and skeletal vibrations. For this compound, the C-C bond vibrations of the piperidine ring and the ethyl substituents would be observable. Symmetrical vibrations, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (piperidine) | Stretching | 3300-3500 (medium) | 3300-3500 (weak) |

| C-H (alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (ester) | Stretching | 1735-1750 (strong) | 1735-1750 (weak) |

| C-O (ester) | Stretching | 1000-1300 (strong) | 1000-1300 (medium) |

| C-N (piperidine) | Stretching | 1020-1250 (medium) | 1020-1250 (medium) |

| C-C (ring/ethyl) | Stretching | 800-1200 (medium) | 800-1200 (strong) |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for a molecule like this compound with stereocenters at the C2 and C4 positions. researchgate.net

Furthermore, for an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration of the chiral centers through the anomalous dispersion effect. researchgate.net This is particularly effective if the crystal contains a heavier atom, though modern techniques have made it possible even for light-atom structures. researchgate.net The analysis would distinguish between the (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) stereoisomers.

The following table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Piperidine Ring Conformation | Chair |

| C2-Ethyl Orientation | Equatorial |

| C4-Ethyl Orientation | Equatorial |

Note: The data in this table is hypothetical and serves to illustrate the parameters determined by X-ray crystallography.

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)) for Absolute Configuration

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral compounds in solution. researchgate.net

Optical Rotatory Dispersion (ORD):

ORD measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration by comparing it to the curves of structurally related compounds with known stereochemistry. The "Cotton effect," a characteristic change in the ORD curve in the vicinity of an absorption band, is particularly informative. nih.gov

Electronic Circular Dichroism (ECD):

ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks (Cotton effects) that are characteristic of the molecule's stereochemistry. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be reliably assigned. researchgate.net

For this compound, the chiral centers at C2 and C4 would lead to a characteristic chiroptical response. The ester carbonyl groups act as chromophores, and their spatial arrangement relative to the chiral centers would significantly influence the ORD and ECD spectra.

The following table provides a hypothetical summary of chiroptical data for a specific enantiomer of this compound.

| Technique | Parameter | Illustrative Value |

| ORD | Specific Rotation [α]D | +25.3° (c 1.0, CHCl₃) |

| ORD | Cotton Effect | Positive effect around 210 nm |

| ECD | Wavelength (λmax) | 215 nm |

| ECD | Molar Ellipticity (Δε) | +5.2 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from chiroptical measurements.

Theoretical and Computational Investigations of 2,4 Diethyl Piperidine 2,4 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like 2,4-Diethyl piperidine-2,4-dicarboxylate, methods such as Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into its behavior. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the properties of organic molecules, including various piperidine (B6355638) derivatives. researchgate.nettandfonline.com

Electronic Structure Analysis

The electronic structure of this compound is characterized by the saturated six-membered piperidine ring, which acts as a flexible σ-framework. This ring is substituted with two electron-donating ethyl groups and two electron-withdrawing ethyl carboxylate groups.

A computational analysis would reveal the distribution of electron density across the molecule. The nitrogen atom, being the most electronegative atom in the ring, would possess a partial negative charge. The carbonyl carbons of the dicarboxylate groups would exhibit significant partial positive charges, making them electrophilic centers. The oxygen atoms of the carboxylates would, in turn, have high electron density.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, would visually represent this charge distribution. These maps are crucial for understanding intermolecular interactions, as they highlight regions prone to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO would likely be localized around the nitrogen atom and parts of the piperidine ring, while the LUMO would be concentrated on the carbonyl groups of the dicarboxylate substituents. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The results for analogous piperidine derivatives show excellent correlation with experimental values. researchgate.net For this compound, distinct chemical shifts would be predicted for the axial and equatorial protons and carbons, providing a powerful tool for conformational analysis.

Illustrative Predicted NMR Chemical Shifts This table presents hypothetical, illustrative data based on typical values for similar structures, as direct experimental or calculated data for the title compound is not available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H | 2.5 - 2.8 | 55 - 60 |

| C3-H | 1.8 - 2.2 | 35 - 40 |

| C4-H | 2.6 - 2.9 | 50 - 55 |

| C5-H (axial) | 1.4 - 1.6 | 25 - 30 |

| C5-H (equatorial) | 1.7 - 1.9 | 25 - 30 |

| C6-H (axial) | 2.9 - 3.2 | 45 - 50 |

| C6-H (equatorial) | 3.3 - 3.6 | 45 - 50 |

| -COOCH₂CH₃ | 4.0 - 4.3 (q) | 170 - 175 (C=O), 60 - 65 (CH₂) |

| -COOCH₂CH₃ | 1.1 - 1.3 (t) | 13 - 16 (CH₃) |

| -CH₂CH₃ | 1.3 - 1.6 (m) | 28 - 33 (CH₂) |

Vibrational Frequencies: The infrared (IR) spectrum can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for assigning the peaks in an experimental IR spectrum. For the title compound, characteristic vibrational modes would include N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the alkyl groups and the ring, and a strong C=O stretching frequency for the carboxylate groups.

Prediction of Energetic and Thermodynamic Properties

Computational methods can accurately predict key thermodynamic properties. The heat of formation (ΔHf), entropy (S), and Gibbs free energy (G) can be calculated for different isomers and conformers. These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This approach minimizes errors in the calculation, leading to more reliable energetic data. Such calculations would be essential for determining the relative stability of different stereoisomers of this compound.

Conformational Searching and Energy Landscape Mapping

The piperidine ring is conformationally flexible, but it predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2,4-disubstituted piperidine, several stereoisomers (cis and trans) and conformers are possible, depending on the axial or equatorial orientation of the substituents.

A systematic conformational search, using methods like molecular mechanics or DFT, would be employed to identify all low-energy structures. For this compound, the chair conformation would be the global minimum. The key question is the orientation of the four substituents. Generally, bulky groups prefer the equatorial position to avoid 1,3-diaxial steric interactions.

Therefore, the most stable conformer would likely have both the C2 and C4 ethyl and carboxylate groups in equatorial or pseudo-equatorial positions. However, the exact energy difference between various conformers (e.g., di-equatorial vs. axial-equatorial) would depend on a subtle balance of steric hindrance and electronic effects, such as electrostatic interactions between the polar carboxylate groups and the ring nitrogen. nih.gov Studies on N-Boc-2,4-disubstituted piperidines have shown that the conformational preferences can be complex, with some isomers favoring a twist-boat conformation to alleviate specific steric strains. nih.gov Mapping the potential energy surface would reveal the barriers to ring inversion and bond rotation, providing a complete picture of the molecule's dynamic behavior.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of a polysubstituted piperidine like this compound, several synthetic routes are conceivable, and computational studies could help identify the most plausible pathways.

For instance, a potential synthesis could involve an intramolecular cyclization. DFT calculations can be used to model the entire reaction coordinate for such a process. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. Studies on copper-catalyzed intramolecular C-H amination to form piperidines have successfully used DFT to propose a catalytic cycle and explain the reaction's outcome. acs.org Similarly, the mechanism of Dieckmann cyclizations to form substituted piperidine-2,4-diones has been investigated, providing a basis for understanding the formation of related dicarboxylate systems. core.ac.uk By modeling these potential synthetic routes, computational studies can guide experimental efforts toward the most efficient synthesis.

Molecular Docking and Molecular Dynamics Simulations (Focus on interactions with theoretical models, not biological systems)

While often used in drug discovery, molecular docking and dynamics simulations are also valuable for understanding the fundamental non-covalent interactions of a molecule with a theoretical binding partner.

Molecular Docking: In a theoretical context, this compound could be "docked" into a model receptor cavity. This computational experiment would predict the preferred binding orientation of the molecule within the cavity. The process involves sampling many possible conformations and orientations and scoring them based on a function that estimates the binding affinity. The scoring function typically accounts for electrostatic interactions, hydrogen bonding, and van der Waals forces. For the title compound, the carboxylate groups could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The ethyl groups would likely engage in hydrophobic (van der Waals) interactions.

Hypothetical Docking Results with a Model Receptor This table illustrates the type of data generated from a molecular docking simulation.

| Docking Pose | Estimated Binding Energy (kcal/mol) | Key Theoretical Interactions |

|---|---|---|

| 1 | -7.5 | H-bond (C2-COO ...Model Donor), H-bond (N-H ...Model Acceptor), van der Waals (C4-Ethyl...Model Pocket) |

| 2 | -7.1 | H-bond (C4-COO ...Model Donor), van der Waals (C2-Ethyl...Model Pocket) |

Advanced Research Applications and Future Directions for 2,4 Diethyl Piperidine 2,4 Dicarboxylate

Utility as Chiral Building Blocks in Complex Molecule Synthesis

Chiral, non-racemic piperidine (B6355638) derivatives are of paramount importance in the synthesis of enantiomerically pure bioactive molecules. The stereochemically defined centers in 2,4-Diethyl piperidine-2,4-dicarboxylate make it an attractive starting material for the synthesis of a variety of complex targets.

The piperidine ring is the core structural unit of numerous alkaloids, a class of naturally occurring compounds with a wide range of physiological activities. The diastereoselective synthesis of 2,4-disubstituted piperidines provides a powerful strategy for the total synthesis of various piperidine alkaloids. While direct synthesis of specific alkaloids from this compound is not yet extensively documented, the principles of using analogous 2,4-disubstituted piperidines as key intermediates are well-established. For instance, the stereocontrolled synthesis of 2,4,6-trisubstituted piperidines has been achieved through a one-pot azaelectrocyclization protocol, leading to the asymmetric synthesis of the indolizidine alkaloid, (-)-dendroprimine nih.gov. This highlights the potential of stereochemically defined piperidine scaffolds in building complex alkaloid frameworks. The ethyl and carboxylate functionalities at the C2 and C4 positions of this compound offer multiple points for further chemical elaboration, enabling the construction of the intricate substitution patterns found in many natural alkaloids.

The general approach involves the strategic manipulation of the functional groups on the piperidine ring to build up the target alkaloid. The ester groups can be hydrolyzed, reduced, or converted to other functional groups, while the ethyl groups can influence the stereochemical outcome of subsequent reactions or be part of the final target's carbon skeleton. The stereochemistry at the C2 and C4 positions is crucial in directing the formation of new stereocenters during the synthetic sequence.

Beyond alkaloids, 2,4-disubstituted piperidines serve as valuable intermediates in the synthesis of a broader range of polycyclic nitrogen heterocycles. These complex structures are often found in medicinally relevant molecules. A tandem ynamide benzannulation/ring-closing metathesis strategy has been developed for the synthesis of benzofused nitrogen heterocycles, showcasing the utility of highly substituted aniline derivatives that can be conceptually linked back to piperidine precursors nih.gov.

The synthesis of such polycyclic systems often involves the initial construction of a functionalized piperidine ring, followed by annulation reactions to build the adjacent rings. The substituents on the piperidine core, such as the ethyl and carboxylate groups in this compound, can be used to control the regioselectivity and stereoselectivity of these cyclization reactions. For example, the ester groups could be transformed into reactive functionalities that participate in intramolecular cyclizations to form fused or bridged ring systems.

Table 1: Potential Applications of this compound as a Chiral Building Block

| Application Area | Synthetic Strategy | Potential Target Molecules |

| Alkaloid Synthesis | Stereoselective functional group manipulation and elaboration | Indolizidine alkaloids, Quinolizidine alkaloids, Piperidine-based marine alkaloids |

| Polycyclic Nitrogen Heterocycles | Intramolecular cyclization and annulation reactions | Fused and bridged heterocyclic systems with therapeutic potential |

Integration into Advanced Organic Synthesis Methodologies

The evolution of organic synthesis is marked by the development of more efficient, scalable, and sustainable methodologies. The integration of versatile building blocks like this compound into these advanced techniques is crucial for modern drug discovery and development.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of substituted piperidines has been successfully adapted to flow chemistry protocols. For instance, a practical continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines within minutes acs.org. Another example is the use of flow electrochemistry for the efficient and scalable synthesis of 2-substituted N-(methyl-d)piperidines nih.govnih.gov.

While a specific flow synthesis of this compound has not been reported, the existing literature on flow synthesis of other substituted piperidines suggests that its preparation could be amenable to this technology. A potential flow process could involve the continuous reaction of precursors in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, which could lead to improved yields and selectivities in the synthesis of this chiral building block.

Catalysis plays a central role in modern organic synthesis, enabling the efficient and selective transformation of functional groups. The development of novel catalytic systems for the functionalization of the piperidine ring is an active area of research. For example, a general metallaphotoredox platform has been developed for the N-alkylation of sulfoximines, which could be applied to piperidine derivatives acs.org.

The functional groups present in this compound, namely the secondary amine and the two ester groups, provide handles for various catalytic transformations. Novel catalytic systems could be employed for the selective N-functionalization, α-functionalization adjacent to the nitrogen, or for transformations of the ester groups. The development of catalysts that can stereoselectively modify the existing chiral centers or introduce new ones would be of significant interest.

Exploration of Unconventional Reactivity Profiles

Investigating the unconventional reactivity of molecules can lead to the discovery of novel synthetic transformations and the development of new synthetic strategies. While the reactivity of this compound is not extensively studied, related systems have shown unexpected reactivity.

For example, an unexpected carbon dioxide insertion reaction has been observed in the reaction of trans-2,6-disubstituted piperidines with diphenylthiophosphinic chloride, leading to the formation of a carbamic diphenylthiophosphinic anhydride acs.org. This reaction highlights that under specific conditions, even seemingly stable cyclic amines can participate in unusual transformations.

Exploring the reactivity of this compound under various conditions, such as in the presence of different catalysts, reagents, or under photochemical or electrochemical stimulation, could reveal novel reaction pathways. The interplay of the two ethyl and two carboxylate groups at the 2 and 4 positions could lead to unique reactivity, such as intramolecular cyclizations, rearrangements, or fragmentations, that are not observed in simpler piperidine derivatives. Uncovering such unconventional reactivity would not only expand the fundamental understanding of piperidine chemistry but also provide new tools for the synthesis of complex molecules.

Potential in Materials Science Research

The bifunctional nature of this compound, possessing two ester groups and a secondary amine, makes it a promising candidate as a monomer for the synthesis of specialized polymers. The piperidine ring can impart rigidity and specific conformational geometries to a polymer chain, while the diethyl ester groups offer sites for polymerization reactions such as polycondensation.

Monomer for Specialized Polymers:

Polyamides: The secondary amine within the piperidine ring can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the piperidine ring as an integral part of the polymer backbone, potentially influencing properties such as thermal stability, solubility, and mechanical strength. The presence of the ester groups could allow for post-polymerization modification, enabling the tuning of the material's properties.

Polyesters: While less direct, the diethyl ester groups could be transesterified with diols under appropriate catalytic conditions to form polyesters. This would result in a polymer with the piperidine moiety as a pendant group, which could be advantageous for applications requiring specific surface properties or as a scaffold for further functionalization.

The synthesis of such polymers would likely involve step-growth polymerization techniques. The reaction conditions would need to be carefully optimized to achieve high molecular weight polymers due to the potential for side reactions involving the secondary amine.

| Potential Polymer Type | Monomer Reactivity Site | Potential Polymer Backbone/Pendant Group | Anticipated Polymer Properties |

| Polyamide | Secondary Amine | Piperidine ring in the backbone | Enhanced thermal stability, altered solubility, potential for chirality |

| Polyester | Diethyl Ester Groups | Piperidine as a pendant group | Modifiable surface properties, scaffold for functionalization |

Synergistic Research with Computational Chemistry for Predictive Synthesis

Computational chemistry offers a powerful toolkit for accelerating the exploration of this compound's synthetic accessibility and predicting the properties of its derivatives and resulting polymers. By employing theoretical calculations, researchers can gain insights into reaction mechanisms, predict spectroscopic signatures, and forecast the macroscopic properties of materials before their synthesis, saving significant time and resources.

Predictive Synthesis:

Density Functional Theory (DFT) calculations can be utilized to model the reaction pathways for the synthesis of this compound and its subsequent polymerization. For instance, computational studies can help in:

Determining the most energetically favorable conformations of the piperidine ring.

Predicting the transition states and activation energies for key synthetic steps, such as the Dieckmann condensation or other cyclization strategies that could be employed in its synthesis.

Modeling the polymerization process to understand how monomer orientation and reactivity will influence the final polymer structure and properties.

| Computational Method | Application in Predictive Synthesis | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Activation energies, reaction feasibility, stereochemical outcomes |

| Molecular Dynamics (MD) | Simulating polymer chain growth and conformation | Polymer morphology, glass transition temperature, mechanical properties |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with macroscopic properties | Prediction of solubility, thermal stability, and other material characteristics |

Design and Synthesis of New Derivatized Structures for Chemical Probes

The scaffold of this compound is well-suited for the design and synthesis of novel chemical probes. The secondary amine and the two ester functionalities provide orthogonal handles for the introduction of various reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement.

Chemical Aspects of Probe Design:

The derivatization strategy would focus on selectively modifying one or more of the functional groups present in the molecule.

N-Functionalization: The secondary amine is a prime site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to attach a wide range of functionalities. This allows for the introduction of linkers of varying lengths and compositions, which can be used to connect the piperidine core to a reporter group or a target-binding element.

Ester Modification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid. These carboxylic acid groups can then be converted to activated esters or amides to couple with other molecules. Alternatively, the esters can be reduced to the corresponding diols, providing another point of attachment for different chemical entities.

The design of these derivatized structures would be guided by the desired application of the chemical probe. For example, a probe designed for fluorescence imaging would incorporate a fluorophore, while a probe for affinity-based protein profiling would include a biotin tag. The synthesis would involve multi-step sequences to install the desired functionalities in a controlled manner.

| Functional Group | Derivatization Reaction | Introduced Moiety | Potential Probe Component |

| Secondary Amine | Acylation, Alkylation | Amide, Tertiary Amine | Linker, Reporter Group |

| Diethyl Ester | Hydrolysis, then Amide Coupling | Amide | Linker, Target-Binding Moiety |

| Diethyl Ester | Reduction, then Etherification | Ether | Linker |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.